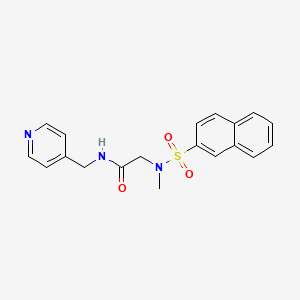
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide, also known as DMIQ, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. DMIQ is a derivative of isonicotinamide that has been synthesized through a multistep reaction process.
科学研究应用
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been investigated for its potential as an anticancer agent. Studies have shown that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has also been investigated for its potential as an antituberculosis agent. Studies have shown that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has significant activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis.
In materials science, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been investigated for its potential as a ligand in metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to be an effective ligand in the synthesis of MOFs with high surface area and pore volume.
In analytical chemistry, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been investigated for its potential as a fluorescent probe for the detection of metal ions. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to exhibit high selectivity and sensitivity towards various metal ions, including copper, zinc, and iron.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide is not fully understood. However, studies have suggested that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide may exert its cytotoxic activity through the induction of apoptosis, a process of programmed cell death. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic pathway. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its cytotoxic activity.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to have significant biochemical and physiological effects. In vitro studies have shown that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has significant cytotoxic activity against various cancer cell lines. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has also been shown to have significant activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. In addition, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has been shown to exhibit high selectivity and sensitivity towards various metal ions, making it a potential fluorescent probe for the detection of metal ions.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have significant activity against various cancer cell lines and Mycobacterium tuberculosis. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has also been shown to be an effective ligand in the synthesis of MOFs with high surface area and pore volume. However, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its mode of action. In addition, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has not been extensively studied in vivo, and its potential toxicity and side effects are not fully understood.
未来方向
There are several future directions for the research on N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide. One potential direction is to investigate its potential as an anticancer agent in vivo. More research is needed to determine its toxicity and side effects in animal models. Another potential direction is to investigate its potential as an antituberculosis agent in vivo. More research is needed to determine its efficacy and toxicity in animal models. In addition, more research is needed to elucidate its mechanism of action and its potential as a ligand in the synthesis of MOFs. Overall, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide has significant potential for various applications, and more research is needed to fully understand its properties and potential.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide involves a multistep reaction process that begins with the condensation of 2-hydroxy-3-methylquinoline with isonicotinamide. This reaction is catalyzed by acetic anhydride and yields 2-(isonicotinamido)-3-methylquinoline. The next step involves the reaction of 2-(isonicotinamido)-3-methylquinoline with 2,3-dimethylbenzaldehyde in the presence of sodium methoxide. This reaction yields N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide, which is the final product.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-6-5-9-22(17(16)2)27(24(29)18-10-12-25-13-11-18)15-20-14-19-7-3-4-8-21(19)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFZAOOUGUVQMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

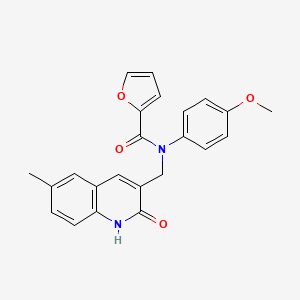

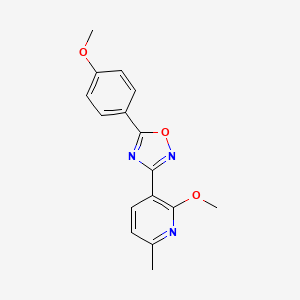
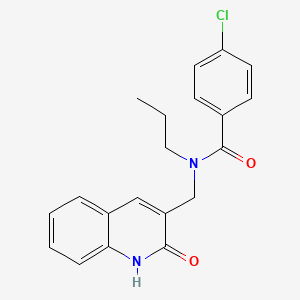
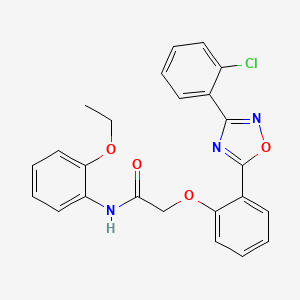
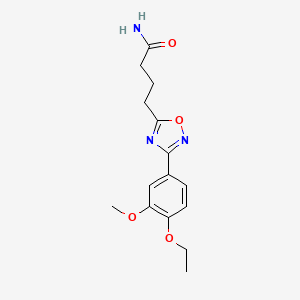
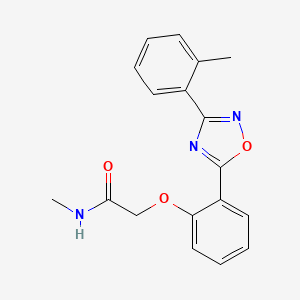
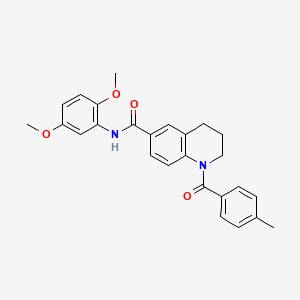
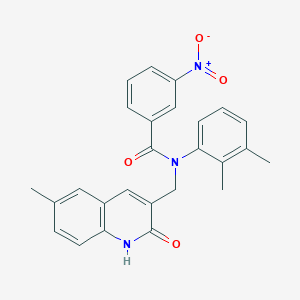
![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)
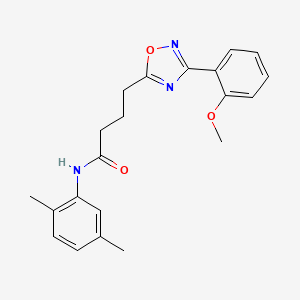
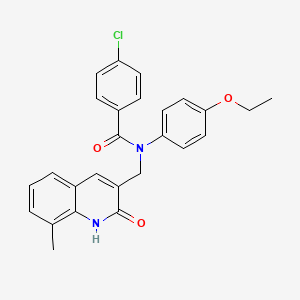
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)
